molecular formula C12H14BrN B7949772 Ethyl(naphthalen-1-yl)azanium;bromide

Ethyl(naphthalen-1-yl)azanium;bromide

Cat. No.: B7949772
M. Wt: 252.15 g/mol
InChI Key: SBGSNWFFTCHTQG-UHFFFAOYSA-N
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Description

Ethyl(naphthalen-1-yl)azanium;bromide is an organic compound that features a naphthalene ring substituted with an ethyl group and an azanium ion, paired with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(naphthalen-1-yl)azanium;bromide typically involves the reaction of naphthalene derivatives with ethylating agents under controlled conditions. One common method involves the alkylation of naphthalene with ethyl bromide in the presence of a strong base, such as sodium hydride, to form the ethylated naphthalene intermediate. This intermediate is then treated with a suitable azanating agent to introduce the azanium ion, followed by the addition of hydrobromic acid to form the final bromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation and azanation steps, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl(naphthalen-1-yl)azanium;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl(naphthalen-1-yl)amine. Substitution reactions can lead to a variety of naphthalene derivatives with different functional groups.

Scientific Research Applications

Ethyl(naphthalen-1-yl)azanium;bromide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl(naphthalen-1-yl)azanium;bromide involves its interaction with specific molecular targets and pathways. The azanium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The naphthalene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Ethyl(naphthalen-1-yl)azanium;bromide can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Propyl(naphthalen-1-yl)azanium;bromide: Contains a propyl group, leading to different chemical and physical properties.

    Naphthalen-1-ylamine: Lacks the azanium ion and bromide counterion, resulting in different reactivity and applications.

Properties

IUPAC Name

ethyl(naphthalen-1-yl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGSNWFFTCHTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]C1=CC=CC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36966-04-8
Record name 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36966-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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